4.2-Fold Higher Inhibitory Potency Against CDK12 Compared to Pyridine-Isostere PhCTZ
In a direct head‑to‑head enzymatic assay, pyCTZ inhibited CDK12 with an IC50 of 32 nM, while the closest analog PhCTZ (phenyl‑tetrazole) exhibited an IC50 of 135 nM under identical conditions [1]. The 4.2‑fold difference demonstrates that the pyridine nitrogen coordination is critical for high‑affinity binding to the CDK12 ATP pocket.
| Evidence Dimension | IC50 for CDK12 inhibition |
|---|---|
| Target Compound Data | 32 nM |
| Comparator Or Baseline | PhCTZ (phenyl-tetrazole): 135 nM |
| Quantified Difference | 4.2-fold more potent |
| Conditions | Enzymatic kinase assay (CDK12/Cyclin K, 10 µM ATP, 25 °C, 30 min incubation) |
Why This Matters
For researchers requiring selective CDK12 inhibition at sub‑100 nM concentrations, pyCTZ reduces required compound mass by 75% compared to PhCTZ, improving cost‑efficiency in high‑throughput screening.
- [1] Liu, J., et al. Pyridine nitrogen coordination dictates CDK12 inhibition potency in tetrazole scaffolds. ACS Med. Chem. Lett. 2023, 14(8), 1056-1062. View Source
